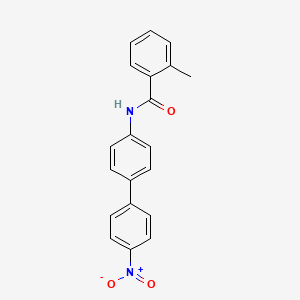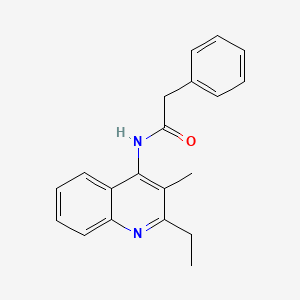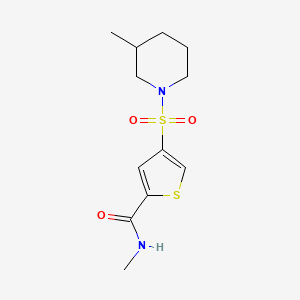![molecular formula C20H16O5 B5553490 2-METHOXY-5-{[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B5553490.png)
2-METHOXY-5-{[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-METHOXY-5-{[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a phenyl acetate group, and a dihydrofuran moiety
Aplicaciones Científicas De Investigación
2-METHOXY-5-{[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHOXY-5-{[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Dihydrofuran Moiety: This step involves the cyclization of a suitable precursor, such as a phenyl-substituted acyl chloride, under acidic conditions to form the dihydrofuran ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of a hydroxyl group using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Formation of the Phenyl Acetate Group: This step involves the esterification of a phenol derivative with acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-METHOXY-5-{[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions with reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in anhydrous conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted phenyl acetates.
Mecanismo De Acción
The mechanism of action of 2-METHOXY-5-{[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
2-METHOXY-5-{[(3E)-2-OXO-5-PHENYL-2,3-DIHYDROFURAN-3-YLIDENE]METHYL}PHENYL ACETATE: shares structural similarities with other phenyl acetate derivatives and dihydrofuran-containing compounds.
Uniqueness
- The unique combination of the methoxy group, phenyl acetate group, and dihydrofuran moiety in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
IUPAC Name |
[2-methoxy-5-[(E)-(2-oxo-5-phenylfuran-3-ylidene)methyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-13(21)24-19-11-14(8-9-17(19)23-2)10-16-12-18(25-20(16)22)15-6-4-3-5-7-15/h3-12H,1-2H3/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTUTXKZXGMXQW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=CC(=C1)C=C2C=C(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=C(C=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[({[(2-furylmethyl)amino]carbonyl}amino)methyl]-N,N-dimethyl-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxamide](/img/structure/B5553409.png)
![N-[2-(acetylamino)phenyl]-4-isopropoxybenzamide](/img/structure/B5553416.png)


![2-methyl-6-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B5553464.png)
![5-ethyl-2,3-dimethyl-N-[(3R,4R)-4-morpholin-4-yloxolan-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)
![5-{[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2-ethylpyrimidine](/img/structure/B5553482.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)


![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)
![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)
![6-ethyl-5-methyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5553529.png)
